

A Comparative Spectroscopic Analysis of Brominated and Chlorinated Nitroanilines

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Compound of Interest

Compound Name: 2,6-Dibromo-4-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key spectroscopic differences between brominated and chlorinated nitroanilines. Understanding these distinctions is crucial for the unambiguous identification, characterization, and quality control of these important chemical entities in research and pharmaceutical development. The comparison is based on an analysis of data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The substitution of bromine versus chlorine on a nitroaniline framework induces distinct and predictable changes in the spectroscopic signatures of the molecule. In UV-Vis spectroscopy, the greater electronegativity of chlorine typically results in a slight blue shift (hypsochromic shift) of the absorption maxima compared to its brominated counterpart. In FTIR spectroscopy, the vibrational frequency of the carbon-halogen bond is a key differentiator, with the C-Cl stretch appearing at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine. NMR spectroscopy reveals differences in the chemical shifts of aromatic protons and carbons, influenced by the differing electronegativity and anisotropic effects of the halogens. Finally, mass spectrometry provides a definitive distinction through the characteristic isotopic patterns of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for representative brominated and chlorinated nitroaniline isomers. Data has been compiled from various sources to provide a comparative overview.

Table 1: UV-Vis Absorption Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
2-Chloro-4-nitroaniline	Ethanol	232, 262, 390	-
2-Bromo-4-nitroaniline	Ethanol	235, 265, 398	-
4-Chloro-2-nitroaniline	-	-	-
4-Bromo-2-nitroaniline	Ethanol	243, 303, 405	-

Note: Molar absorptivity data was not consistently available in the reviewed literature.

Table 2: Key FTIR Vibrational Frequencies (cm^{-1})

Compound	N-H Stretch	NO_2 Asymmetric Stretch	NO_2 Symmetric Stretch	C-Cl Stretch	C-Br Stretch
2-Chloro-4-nitroaniline	~3485, ~3370	~1520	~1335	~740	-
2-Bromo-4-nitroaniline	~3480, ~3365	~1515	~1330	-	~680
4-Chloro-2-nitroaniline	~3490, ~3375	~1525	~1340	~750	-
4-Bromo-2-nitroaniline	~3472, ~3358	~1520	~1335	-	~670

Table 3: ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	¹ H NMR (Aromatic Protons)	¹³ C NMR (C-Halogen)
2-Chloro-4-nitroaniline	6.8 - 8.2	~120-125
2-Bromo-4-nitroaniline	6.9 - 8.3	~110-115
4-Chloro-2-nitroaniline	6.7 - 8.1	~125-130
4-Bromo-2-nitroaniline	6.8 - 8.2	~115-120

Note: Specific peak assignments and coupling constants can vary. The data presented represents approximate ranges for the aromatic region and the carbon bearing the halogen.

Table 4: Mass Spectrometry Fragmentation Data

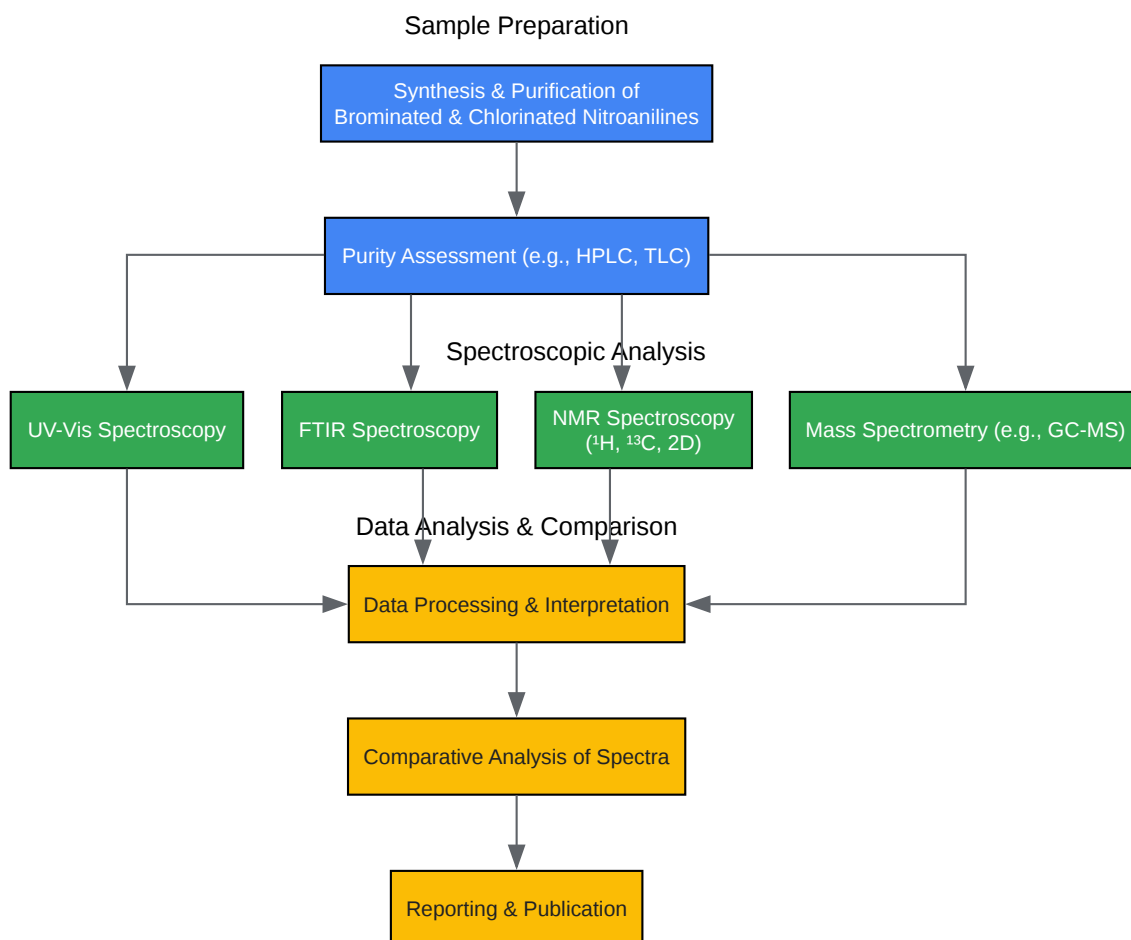
Compound	Molecular Ion (M ⁺) m/z	Key Fragments (m/z)	Isotopic Pattern of M ⁺
2-Chloro-4-nitroaniline	172/174	142 ([M-NO] ⁺), 126 ([M-NO ₂] ⁺), 111 ([M-NO ₂ -HCN] ⁺)	M ⁺ :M+2 ≈ 3:1
2-Bromo-4-nitroaniline	216/218	186 ([M-NO] ⁺), 170 ([M-NO ₂] ⁺), 137 ([M-Br] ⁺)	M ⁺ :M+2 ≈ 1:1
4-Chloro-2-nitroaniline	172/174	142 ([M-NO] ⁺), 126 ([M-NO ₂] ⁺), 111 ([M-NO ₂ -HCN] ⁺)	M ⁺ :M+2 ≈ 3:1
4-Bromo-2-nitroaniline	216/218	186 ([M-NO] ⁺), 170 ([M-NO ₂] ⁺), 137 ([M-Br] ⁺)	M ⁺ :M+2 ≈ 1:1

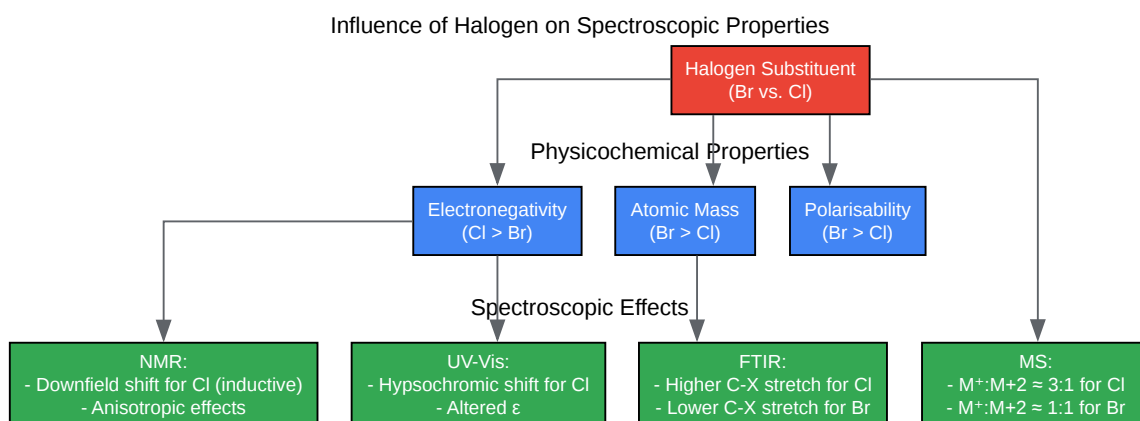
Experimental Workflow

The logical workflow for the comprehensive spectroscopic characterization and comparison of brominated and chlorinated nitroanilines is depicted below. This process ensures a systematic

approach to data acquisition and analysis, leading to a robust and reliable comparison.

Experimental Workflow for Spectroscopic Comparison





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